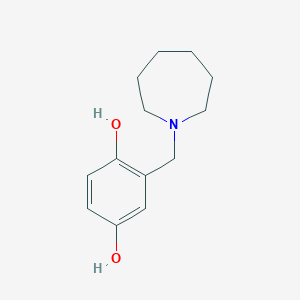

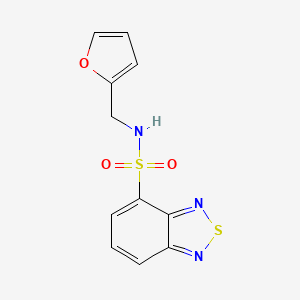

2-(1-azepanylmethyl)-1,4-benzenediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-(1-azepanylmethyl)-1,4-benzenediol involves multi-step processes including the use of diazenyl groups, azo-benzoic acids, and benzenediols as precursors. These processes often utilize NMR, UV-VIS, and IR spectroscopic techniques for characterization (Baul, Das, Chandra, Mitra, & Pyke, 2009; You, Lu, Huang, & Zhang, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(1-azepanylmethyl)-1,4-benzenediol is characterized using techniques like X-ray diffraction and NMR spectroscopy, revealing features like intramolecular proton transfer and π...π interactions which stabilize certain forms of the molecule (You, Lu, Huang, & Zhang, 2004).

Chemical Reactions and Properties

Chemical reactions involving 2-(1-azepanylmethyl)-1,4-benzenediol derivatives include electrocyclization reactions yielding novel benzazepines and carbocycles, highlighting the reactivity of the azepine ring and its potential for forming complex structures (Sajitz, Fröhlich, & Würthwein, 2009).

Physical Properties Analysis

The synthesis of amino-substituted benzazepines related to 2-(1-azepanylmethyl)-1,4-benzenediol involves steps like aminolysis followed by intramolecular Friedel-Crafts cyclization, with the physical properties of the products characterized by IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Quintero, Burgos, Palma, Cobo, & Glidewell, 2018).

Chemical Properties Analysis

Electrochemical synthesis methods have been explored for derivatives of 2-(1-azepanylmethyl)-1,4-benzenediol, demonstrating the potential for green chemistry approaches in the synthesis of such compounds. These methods avoid the use of toxic reagents and catalysts, offering an environmentally friendly alternative (Dadkhah-Tehrani, Shabani‐Nooshabadi, & Moradian, 2017).

Applications De Recherche Scientifique

Secondary Organic Aerosol Formation

One study focuses on the role of catechol (1,2-benzenediol), a compound related to 2-(1-azepanylmethyl)-1,4-benzenediol, in the formation of secondary organic aerosols (SOAs) from biomass burning. The research demonstrates how catechol reacts with radicals in the presence of NOx to produce SOAs with high mass yields, highlighting the environmental impact of biomass burning and the potential for 1,2-benzenediol derivatives in atmospheric chemistry research (Finewax, de Gouw, & Ziemann, 2018).

Molecular Electronics

Another study explores the electromechanical properties of 1,4'-benzenedithiol, a molecule closely related to the chemical , demonstrating how its molecular orbitals can be mechanically controlled to influence charge transport. This research has significant implications for the development of molecular electronics and devices (Bruot, Hihath, & Tian, 2011).

Antimicrobial and Anticancer Properties

Research into 1,4-benzenediol derivatives also includes the synthesis and evaluation of compounds for antimicrobial and anticancer activities. One study synthesizes a series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, demonstrating potent antimicrobial and anticancer effects (Verma et al., 2015).

Food Preservation

Additionally, a study on hexyl-1,3-benzenediol (4HR), a compound related to 2-(1-azepanylmethyl)-1,4-benzenediol, examines its effectiveness as an antioxidant and preservative in food storage. This research highlights the potential of 1,4-benzenediol derivatives in enhancing the shelf life and quality of food products (Yong-hua, 2005).

Chemical Synthesis and Drug Design

Further applications include the synthesis of complex organic molecules and drug design. Studies demonstrate the utility of 1,4-benzenediol derivatives in synthesizing a wide range of organic compounds, including those with potential as novel pharmaceuticals (Hisaindee & Clive, 2001).

Environmental Cleanup

Research on metal-organic frameworks (MOFs) using 1,4-benzenedicarboxylate demonstrates the potential of these materials in environmental cleanup, particularly in the adsorption of dyes from wastewater (Oveisi, Asli, & Mahmoodi, 2018).

Propriétés

IUPAC Name |

2-(azepan-1-ylmethyl)benzene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-12-5-6-13(16)11(9-12)10-14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTCEKGTPSYSNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-ylmethyl)benzene-1,4-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)

![4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)

![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)

![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)

![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)

![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)